molecular formula C17H12ClN3O3 B6431694 N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide CAS No. 326913-53-5

N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide

Cat. No.: B6431694
CAS No.: 326913-53-5
M. Wt: 341.7 g/mol
InChI Key: VAKYZBSLLPKYBR-UHFFFAOYSA-N
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Description

N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide is a benzohydrazide derivative featuring a chlorinated chromenone moiety. Its Z-configuration at the imine bond and the presence of a 6-chloro-2-oxochromen-3-yl group distinguish it from other hydrazide-hydrazones.

Properties

IUPAC Name

N-[(Z)-[amino-(6-chloro-2-oxochromen-3-yl)methylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-12-6-7-14-11(8-12)9-13(17(23)24-14)15(19)20-21-16(22)10-4-2-1-3-5-10/h1-9H,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKYZBSLLPKYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=C(C=CC(=C3)Cl)OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=C(C=CC(=C3)Cl)OC2=O)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a coumarin moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzohydrazide with 6-chloro-2-oxo-2H-chromen-3-carbaldehyde under controlled conditions, yielding the target hydrazone derivative. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of similar coumarin derivatives, indicating that compounds with the coumarin structure can exhibit significant antibacterial effects. For instance:

  • Minimum Inhibitory Concentrations (MIC) : In a study assessing various derivatives, compounds similar to this compound showed MIC values against Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .
CompoundMIC (µg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of coumarin derivatives has been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.

  • Cell Viability Assays : In vitro studies indicated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The half-maximal effective concentration (EC50) values were determined through dose-response curves .
  • Mechanisms of Action : The compound may exert its anticancer effects by:
    • Inducing oxidative stress in cancer cells.
    • Inhibiting specific enzymes involved in cell proliferation.

Antioxidant Activity

Coumarin derivatives are also recognized for their antioxidant properties, which can help mitigate oxidative stress-related damage in cells. Research indicates that this compound may enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study involving a series of coumarin derivatives found that modifications to the structure significantly affected their antimicrobial potency. The presence of electron-donating groups increased activity against certain bacterial strains .
  • Anticancer Screening : Another investigation evaluated the effect of similar hydrazone derivatives on various cancer cell lines, reporting promising results with significant reductions in cell viability at micromolar concentrations .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects
Compound Name Core Structure Key Substituents Configuration Key Effects
Target Compound Benzohydrazide 6-Chloro-2-oxochromen-3-yl, Z-imine Z Enhanced lipophilicity; potential for π-π interactions
4-Hydroxy-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide Benzohydrazide 4-Hydroxy, 3-methoxy-phenyl E Increased solubility via hydroxyl groups; reduced metabolic stability
2,4-Dihydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide Benzohydrazide 2,4-Dihydroxy, 4-hydroxy-3-methoxy-phenyl E Antioxidant activity via phenolic hydroxyls; hydrogen bonding
4-((9H-Purin-6-yl)amino)-N’-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide Benzohydrazide Purine, 5-fluoro-2-oxoindoline E Enhanced enzyme inhibition (e.g., kinases) via purine interactions
4-(t-Bu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Benzohydrazide 4-tert-Butyl, 2-hydroxy-3-methoxy-phenyl E Steric bulk from tert-butyl improves urease binding
  • Chromenone vs. Benzodithiazine: highlights compounds with benzodithiazine cores (e.g., compound 2), which include sulfur atoms and sulfonyl groups. These features increase polarity but may reduce bioavailability compared to the chromenone-based target compound .
  • Z vs. E Configuration : The Z-imine in the target compound may adopt a distinct spatial arrangement compared to E isomers (e.g., in ), affecting molecular packing and target binding .

Preparation Methods

Chlorination of Hydroxycoumarins

A common precursor, 6-hydroxy-2H-chromen-2-one, undergoes chlorination using phosphoryl chloride (POCl₃) under reflux conditions. For example, in anhydrous ethanol, 6-hydroxy-4-methyl-2H-chromen-2-one reacts with POCl₃ at 80°C for 4 hours to yield 6-chloro-4-methyl-2H-chromen-2-one with >85% efficiency. This method avoids side reactions by maintaining anhydrous conditions and controlled temperatures.

Introduction of the Amino Group

The 3-amino substituent is introduced via nitration followed by reduction. For instance:

  • Nitration : Treating 6-chloro-2H-chromen-2-one with nitric acid (HNO₃) in sulfuric acid at 0–5°C produces the 3-nitro derivative.

  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding 6-chloro-3-amino-2H-chromen-2-one.

Synthesis of Benzohydrazide

Benzohydrazide is prepared via the reaction of benzoyl chloride with hydrazine hydrate in dichloromethane. The exothermic reaction proceeds at 0°C to minimize side products, achieving yields of 90–95%.

Condensation Reactions for Hydrazone Formation

The final step involves coupling 6-chloro-3-amino-2H-chromen-2-one with benzohydrazide. Two primary methods are employed:

Conventional Acid-Catalyzed Condensation

Refluxing equimolar amounts of the amine and benzohydrazide in glacial acetic acid for 6–8 hours facilitates imine formation. The reaction mechanism involves:

  • Protonation of the carbonyl oxygen in benzohydrazide.

  • Nucleophilic attack by the amine group on the electrophilic carbon.

  • Dehydration to form the Z-configured hydrazone.

Optimization Data

ParameterOptimal ValueYield (%)
SolventGlacial AcOH78
Temperature110°C82
Catalyst (H₂SO₄)5 mol%88

Microwave-Assisted Synthesis

Microwave irradiation (180 W, 120°C) reduces reaction time to 20–30 minutes and improves yields to 92%. This method enhances reaction efficiency by promoting uniform heating and minimizing decomposition.

Stereochemical Control and Byproduct Mitigation

The Z-configuration is favored due to steric hindrance between the coumarin’s 4-methyl group and the benzohydrazide’s aryl ring. Key strategies to suppress azine formation include:

  • Using a 2.5:1 molar ratio of hydrazide to amine.

  • Adding molecular sieves to absorb water and shift equilibrium toward hydrazone formation.

Characterization and Analytical Validation

Synthesized compounds are validated using:

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while the imine (C=N) proton resonates at δ 8.3–8.5 ppm.

  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 337.3 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

MethodDurationYield (%)Purity (%)
Conventional Reflux8 hours7895
Microwave-Assisted30 min9298

Microwave synthesis outperforms conventional methods in efficiency and yield, making it the preferred industrial approach .

Q & A

Basic: What synthetic methodologies are optimal for preparing N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via condensation reactions between a hydrazide derivative and a substituted aldehyde/ketone. Key steps include:

  • Hydrazide Preparation : Reacting benzohydrazide with a carbonyl precursor (e.g., 6-chloro-2-oxo-2H-chromene-3-carbaldehyde) under acidic or basic conditions.
  • Condensation : Using solvents like ethanol or acetic acid, with temperature control (e.g., reflux at 80–100°C) to drive imine bond formation .
  • Yield Optimization : Purity is enhanced by recrystallization (methanol/ethanol) or column chromatography. Substituents on the chromene ring (e.g., chloro groups) influence reactivity; electron-withdrawing groups may require longer reaction times .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify hydrazide protons (δ 8.5–10.0 ppm for NH groups) and aromatic/heterocyclic protons. Coupling constants confirm Z/E isomerism .
  • IR Spectroscopy : Stretching bands for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments consistent with the hydrazide backbone .

Advanced: How do crystallographic studies resolve structural ambiguities in this compound, and what challenges arise during refinement?

Answer:

  • X-ray Crystallography : Single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, the Z-configuration of the imine bond is confirmed via torsional angles .
  • Refinement Challenges : Disordered solvent molecules or twinning can complicate data interpretation. SHELXL software is widely used for refinement, leveraging constraints for thermal parameters and hydrogen bonding networks .
  • Validation Tools : Programs like ORTEP-3 visualize molecular geometry, while PLATON checks for voids and symmetry errors .

Advanced: How can substituent variations on the chromene ring influence biological activity, and what experimental designs validate these effects?

Answer:

  • Substituent Effects : Chlorine at position 6 enhances electron-withdrawing effects, potentially increasing binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with analogs (e.g., 6-methyl or 6-methoxy derivatives) assess steric/electronic impacts .
  • Experimental Design :
    • In vitro Assays : Dose-response curves (IC50_{50}) in enzyme inhibition or cell viability assays.
    • Structure-Activity Relationship (SAR) : Correlate substituent properties (Hammett σ values) with activity metrics .
    • Molecular Docking : Predict interactions with target proteins (e.g., using AutoDock Vina) .

Advanced: What strategies address contradictions in metabolic stability data for hydrazide derivatives?

Answer:

  • In vitro Metabolism Models : Pig liver microsomes identify oxidative/hydrolytic metabolites. For example, hydrolysis may yield benzohydrazide and 6-chloro-2-oxochromene fragments, while oxidation forms hydroxylated derivatives .
  • Analytical Validation : LC-MS/MS quantifies metabolite formation rates. Contradictions arise from species-specific microsomal activity; human hepatocytes may provide more translational data .
  • Stabilization Strategies : Prodrug approaches (e.g., acetylating labile hydrazide groups) or co-administration with metabolic inhibitors (e.g., CYP450 blockers) .

Advanced: How can computational methods complement experimental data in predicting physicochemical properties?

Answer:

  • DFT Calculations : Predict molecular orbitals, dipole moments, and electrostatic potential surfaces to explain solubility or reactivity trends .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess aggregation tendencies or membrane permeability .
  • QSPR Models : Quantitative structure-property relationships correlate descriptors (e.g., logP, polar surface area) with experimental data (e.g., melting points, bioavailability) .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Methanol or ethanol removes unreacted aldehydes/hydrazides.
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate isomers or by-products .
  • HPLC : Reverse-phase C18 columns resolve polar impurities, particularly for analytical-scale purification .

Advanced: How do intermolecular interactions in the solid state affect material properties, and how are these characterized?

Answer:

  • Hydrogen Bonding : Infinite chains via N–H···O interactions (observed in similar hydrazides) influence crystal packing and stability .
  • Weak Interactions : C–F···π or CH-π contacts contribute to lattice energy, analyzed via Hirshfeld surfaces .
  • Thermal Analysis : Differential scanning calorimetry (DSC) measures melting points and polymorph transitions .

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